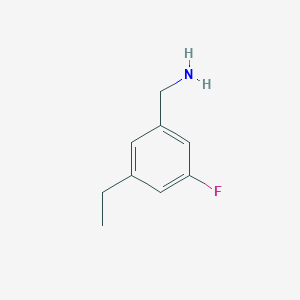

3-Ethyl-5-fluoro-benzylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethyl-5-fluoro-benzylamine is an organic compound that belongs to the class of benzylamines It features a benzene ring substituted with an ethyl group at the third position, a fluorine atom at the fifth position, and an amine group attached to the benzyl carbon

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 3-Ethyl-5-Fluor-benzylamin kann mit verschiedenen Methoden erfolgen. Ein gängiger Ansatz umfasst die folgenden Schritte:

Nitrierung: Das Ausgangsmaterial, 3-Ethyl-5-Fluortoluol, wird mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert, um eine Nitrogruppe an der benzylischen Position einzuführen.

Reduktion: Die Nitrogruppe wird dann mit einem Reduktionsmittel wie Eisenpulver und Salzsäure oder durch katalytische Hydrierung zu einer Aminogruppe reduziert.

Aminierung: Das resultierende 3-Ethyl-5-Fluor-benzylamin erhält man durch Behandlung des Zwischenprodukts mit Ammoniak oder einer Aminquelle unter geeigneten Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-Ethyl-5-Fluor-benzylamin beinhaltet typischerweise großtechnische Nitrierungs- und Reduktionsprozesse, gefolgt von Reinigungsschritten wie Destillation oder Umkristallisation, um das gewünschte Produkt in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Ethyl-5-Fluor-benzylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die benzylische Position kann oxidiert werden, um entsprechende Benzylalkoholen oder Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Alkan zu bilden.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und Derivate wie Amide oder Harnstoffe bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in sauren Bedingungen.

Reduktion: Wasserstoffgas (H₂) mit einem Palladiumkatalysator (Pd/C) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Acylchloride oder Isocyanate in Gegenwart einer Base wie Triethylamin (Et₃N).

Hauptprodukte

Oxidation: 3-Ethyl-5-Fluor-benzylalkohol oder 3-Ethyl-5-Fluor-benzoesäure.

Reduktion: 3-Ethyl-5-Fluortoluol.

Substitution: 3-Ethyl-5-Fluor-benzamid oder 3-Ethyl-5-Fluor-harnstoff.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-5-Fluor-benzylamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologie: Untersucht auf sein Potenzial als Baustein bei der Entwicklung biologisch aktiver Verbindungen.

Medizin: Erforscht auf seine potenziellen pharmakologischen Eigenschaften, darunter antimikrobielle und krebshemmende Aktivitäten.

Industrie: Verwendet bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Ethyl-5-Fluor-benzylamin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein des Fluoratoms kann die Bindungsaffinität und Selektivität der Verbindung für bestimmte Zielstrukturen verstärken und so ihre biologischen Wirkungen beeinflussen.

Wirkmechanismus

The mechanism of action of 3-Ethyl-5-fluoro-benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Ethyl-benzylamin: Fehlt das Fluoratom, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

5-Fluor-benzylamin: Fehlt die Ethylgruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.

3-Ethyl-4-Fluor-benzylamin: Ähnliche Struktur, aber mit dem Fluoratom an einer anderen Position, was zu Variationen in seinen Eigenschaften führt.

Einzigartigkeit

3-Ethyl-5-Fluor-benzylamin ist einzigartig aufgrund der spezifischen Positionierung der Ethyl- und Fluorsubstituenten am Benzolring. Diese einzigartige Anordnung kann sich auf seine Reaktivität, Stabilität und Wechselwirkungen mit biologischen Zielstrukturen auswirken und es so zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen machen.

Biologische Aktivität

3-Ethyl-5-fluoro-benzylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group and a fluorine atom attached to a benzylamine structure. Its molecular formula is C9H12FN with a molecular weight of approximately 167.20 g/mol. The compound's chemical properties, such as solubility and stability, are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of several pathogenic strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics, especially in the context of rising antibiotic resistance.

2. Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |

| A549 | 10.2 | Inhibition of cell proliferation through cell cycle arrest |

The anticancer activity may be attributed to its ability to interfere with key signaling pathways involved in cell survival and proliferation.

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Activity : The compound disrupts bacterial cell membrane integrity and inhibits protein synthesis.

- Anticancer Activity : It triggers apoptotic pathways by activating caspases and modulating the expression of Bcl-2 family proteins.

- Neuroprotection : It reduces the production of reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.

Case Studies

- Antimicrobial Study : A study published in Frontiers in Microbiology demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than conventional antibiotics .

- Anticancer Research : A recent investigation published in Cancer Letters highlighted the compound's efficacy against lung cancer cells, showing a dose-dependent reduction in cell viability and increased apoptosis markers .

- Neuroprotection : Research conducted at a leading university indicated that treatment with this compound led to improved cognitive function in rodent models of Alzheimer's disease, correlating with reduced amyloid-beta plaque formation .

Eigenschaften

Molekularformel |

C9H12FN |

|---|---|

Molekulargewicht |

153.20 g/mol |

IUPAC-Name |

(3-ethyl-5-fluorophenyl)methanamine |

InChI |

InChI=1S/C9H12FN/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5H,2,6,11H2,1H3 |

InChI-Schlüssel |

XMVGFKVWYZIDKF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CC(=C1)F)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.